molecular formula C13H10BrN3O2S2 B2762546 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034263-49-3

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2762546
CAS No.: 2034263-49-3
M. Wt: 384.27
InChI Key: SRELTNCCRJKQOA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a thieno[3,2-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of Thieno[3,2-d]pyrimidine: This involves cyclization reactions to form the thieno[3,2-d]pyrimidine core.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiophene ring or the thieno[3,2-d]pyrimidine moiety.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Biological Research: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Electronic Properties: In materials science, its electronic properties are influenced by the conjugated systems within the molecule, affecting charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: Similar in structure but lacks the thiophene-2-carboxamide moiety.

    4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds share the pyrimidine core but differ in the substituents and overall structure.

Uniqueness

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of its bromine-substituted thiophene ring and the thieno[3,2-d]pyrimidine moiety. This unique structure imparts specific electronic and chemical properties that are valuable in various research applications.

Properties

IUPAC Name

4-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S2/c14-8-5-10(21-6-8)12(18)15-2-3-17-7-16-9-1-4-20-11(9)13(17)19/h1,4-7H,2-3H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELTNCCRJKQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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